7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLHCKCNYDEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 7 Fluoro N Methyl 1h Benzo D Imidazol 2 Amine
Strategic Approaches for Fluorinated Benzimidazole (B57391) Precursor Synthesis
The foundation of the synthesis lies in the construction of appropriately fluorinated starting materials. These precursors must contain the fluorine atom at a specific position on the benzene (B151609) ring to ultimately yield the 7-fluoro isomer of the final product.
The primary building block for the benzimidazole core is a substituted o-phenylenediamine (B120857) (or benzene-1,2-diamine). For the target molecule, 3-fluoro-benzene-1,2-diamine is the required intermediate. The synthesis of such compounds often begins with commercially available fluorinated nitroarenes.
A common strategy involves the reduction of a dinitro- or nitro-amino fluorinated aromatic compound. For example, a fluorinated 2-nitroaniline (B44862) can be subjected to reduction using various reagents, such as iron powder in acidic media, sodium dithionite (B78146), or catalytic hydrogenation, to convert the nitro group into a second amine group, thus forming the desired o-phenylenediamine. nih.gov A one-pot procedure employing formic acid, iron powder, and ammonium (B1175870) chloride has been shown to be effective for converting aromatic 2-nitroamines into the corresponding diamines, which then cyclize to form benzimidazoles. organic-chemistry.org
The precise placement of the fluorine atom is dictated by the choice of the initial starting material. For instance, starting with 2-fluoro-6-nitroaniline (B99257) or 1-fluoro-2,3-dinitrobenzene (B14692179) would, after appropriate reduction steps, yield the necessary 3-fluorobenzene-1,2-diamine (B95444) precursor. The synthesis of various fluorinated o-phenylenediamines has been demonstrated as a key step in accessing a range of fluorinated benzimidazole derivatives. mdpi.com
Table 1: Selected Methods for o-Phenylenediamine Synthesis
| Starting Material Type | Reagents and Conditions | Product | Key Advantages |
| Aromatic 2-Nitroamine | Iron powder, Formic acid, NH₄Cl | o-Phenylenediamine | One-pot procedure, high conversion rates. organic-chemistry.org |
| o-Nitroaniline | Sodium dithionite (Na₂S₂O₄) | o-Phenylenediamine | Effective for nitro group reduction. nih.gov |
| Fluorinated Nitroarenes | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Fluorinated o-Phenylenediamine | Clean reaction, high yields. |
Once the fluorinated o-phenylenediamine is obtained, the next step is to construct the 2-aminobenzimidazole (B67599) scaffold. This involves reacting the diamine with a reagent that provides the C2 carbon and the exocyclic amino group. A widely used method is the reaction with cyanogen (B1215507) bromide (BrCN). In this reaction, the two amino groups of the o-phenylenediamine attack the cyanogen bromide, leading to an intramolecular cyclization that forms the 2-aminobenzimidazole ring system.
An alternative and common approach is to first form a thiourea (B124793) intermediate. The fluorinated o-phenylenediamine is reacted with an isothiocyanate to produce an N-(2-aminophenyl)thiourea. This intermediate is then induced to cyclize, typically through a desulfurization reaction, to yield the 2-aminobenzimidazole core. symbiosisonlinepublishing.com This latter method is particularly versatile as it allows for various substituents to be introduced on the exocyclic amino group depending on the isothiocyanate used. For the synthesis of the direct precursor to the target molecule, the required intermediate would be 7-fluoro-1H-benzo[d]imidazol-2-amine.
Cyclization Reaction Mechanisms for Benzimidazole Ring Formation
The cyclization reaction is the defining step in forming the heterocyclic benzimidazole ring. Various mechanisms can be employed, primarily involving condensation or cyclodesulfurization pathways.
The Phillips condensation is a classical and highly effective method for benzimidazole synthesis. It involves the reaction of an o-phenylenediamine with a carbonyl compound, most commonly a carboxylic acid or an aldehyde. enpress-publisher.com When a carboxylic acid is used, the reaction is typically heated in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the condensation and subsequent dehydration to form the imidazole (B134444) ring. mdpi.comacgpubs.org
For the synthesis of 2-aminobenzimidazoles, a carbonyl equivalent like cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used. nih.gov The reaction proceeds through the formation of an intermediate that cyclizes to the stable 2-aminobenzimidazole structure. Another approach involves the oxidative cyclization of o-phenylenediamines with aldehydes, often catalyzed by various systems, including hypervalent iodine or hydrogen peroxide with an acid. organic-chemistry.orgsemanticscholar.org
Table 2: Common Condensation Reagents for Benzimidazole Synthesis
| Reagent Class | Example Reagent | Resulting C2-Substituent | Typical Conditions |
| Carboxylic Acids | Glycolic Acid | -CH₂OH | HCl, heat. mdpi.com |
| Aldehydes | Aromatic Aldehydes | Aryl group | Oxidizing agent (e.g., H₂O₂), acid catalyst. semanticscholar.org |
| Cyanogen Sources | Cyanogen Bromide (BrCN) | -NH₂ | Neutral or slightly basic conditions. |
| Nitriles | Aromatic Nitriles | Aryl group | Microwave irradiation, PPA/H₃PO₄. nih.gov |
The cyclodesulfurization of thiourea intermediates is a robust method for synthesizing 2-aminobenzimidazoles. symbiosisonlinepublishing.com The process begins with the synthesis of a thiourea from a fluorinated o-phenylenediamine and an isothiocyanate. The subsequent ring-closure step requires an agent to promote the elimination of sulfur.
A variety of desulfurization agents have been reported, including hazardous heavy metal compounds like mercury(II) oxide. symbiosisonlinepublishing.com However, more modern and safer methods have been developed. Iodoacetic acid has been shown to be an efficient reagent for mediating this cyclization, providing the desired product in high yield without the formation of significant side products and avoiding the use of toxic metals. symbiosisonlinepublishing.com Other reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and tosyl chloride are also effective. symbiosisonlinepublishing.com An oxidative cyclodesulfurization can be achieved using potassium periodate, which efficiently converts in situ generated monothioureas into 2-aminobenzazole derivatives. organic-chemistry.orgnih.gov The mechanism generally involves the activation of the sulfur atom by the reagent, making it a good leaving group and facilitating the intramolecular attack by the second amino group to close the ring.
Regioselective N-Methylation Techniques for the Imidazole Nitrogen
The final step in the synthesis of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is the methylation of the imidazole nitrogen. Since the precursor, 7-fluoro-1H-benzo[d]imidazol-2-amine, is an unsymmetrical molecule, it has two distinct nitrogen atoms (N1 and N3) available for alkylation. Direct methylation with a reagent like methyl iodide typically leads to a mixture of two regioisomers, with the less sterically hindered nitrogen often being the preferred site of reaction.
Achieving regioselectivity is a significant challenge. The target compound requires methylation at the N1 position, which is adjacent to the bulky fluorine atom, making it the more sterically hindered site. Specialized methods have been developed to control the position of N-alkylation in benzimidazoles. acs.orgnih.gov One effective strategy involves the use of organomagnesium reagents. Deprotonation of the benzimidazole with a Grignard reagent, such as methylmagnesium chloride (MeMgCl), followed by the addition of an alkylating agent, can counterintuitively favor substitution at the more sterically hindered nitrogen atom. sci-hub.se This methodology has been successfully applied to various 1,3-azoles, including purines and benzimidazoles, demonstrating that steric effects, rather than electronics, can dictate the selectivity under these conditions. sci-hub.se This approach provides a protecting-group-free strategy to access the desired, more sterically encumbered N-alkylated isomer. acs.orgnih.govsci-hub.se
Table 3: Comparison of N-Methylation Conditions for Benzimidazoles
| Reagent/Base | Alkylating Agent | Typical Selectivity | Reference |
| Conventional Base (e.g., K₂CO₃, NaH) | Methyl Iodide | Favors less sterically hindered N | General Observation |
| Organomagnesium (e.g., MeMgCl) | Methyl Iodide | Favors more sterically hindered N | sci-hub.se |
| Mild Base (e.g., K₃PO₄) | Methylating Agent | Can provide high regioselectivity for the more hindered isomer under specific conditions. | acs.orgnih.gov |
Selective Alkylation Methods for N-Methyl Introduction
The introduction of a methyl group onto the nitrogen atom of the benzimidazole ring is a critical step in the synthesis of this compound. Achieving selective mono-N-methylation is a significant challenge, as overalkylation can lead to the formation of undesired byproducts. nih.gov Various strategies have been developed to control the regioselectivity of this transformation.
One common approach involves the use of a methylating agent in the presence of a base. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, the alkylation of benzimidazole with alkyl halides in the presence of aqueous sodium hydroxide (B78521) at room temperature has been reported for monoalkylation. royalsocietypublishing.org Another efficient method for N-methylation of (benz)imidazoles utilizes mild reaction conditions that furnish the sterically more hindered regioisomer, which can be advantageous depending on the substitution pattern of the starting material. nih.gov
Heterogeneous catalysts have also been employed for selective mono-N-methylation. Supported nickel nanoparticle catalysts, for example, have been shown to be effective for the mono-N-methylation of various amines using methanol (B129727) as the methylating reagent, offering a sustainable approach to N-methylamine synthesis. rsc.org Biocatalytic methods, such as using SAM-dependent transferases, can also provide high regioselectivity in the N-methylation of functionalized benzimidazoles. researchgate.net
The table below summarizes various conditions that can be adapted for the selective N-methylation of a 7-fluoro-1H-benzo[d]imidazol-2-amine precursor.
| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Potential Yield (%) | Reference |
| Methyl Iodide | DBU | Chlorobenzene | Room Temp | 85-95 | acs.org |
| Alkyl Halide | 50% NaOH (aq) | Toluene | Room Temp | 85-95 | royalsocietypublishing.org |
| Methanol | Ni/ZnAlOₓ-600 | Not Specified | 160-180 | 75-97 | rsc.org |
| Methyl Iodide | hsa-H-NMT (enzyme) | Not Specified | Not Specified | High | researchgate.net |
Advanced Purification and Isolation Methodologies in Organic Synthesis
The final purity of this compound is highly dependent on the effectiveness of the purification and isolation techniques employed post-synthesis.
Chromatographic Techniques (e.g., Flash Chromatography)
Flash chromatography is a widely used and effective method for the purification of benzimidazole derivatives. acs.orgrsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the desired compound from impurities based on differences in polarity. dtic.mil
The selection of an appropriate eluent system is crucial for successful separation. A common approach is to use a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. rsc.orgresearchgate.net The ratio of these solvents is optimized to achieve good separation of the target compound from byproducts and unreacted starting materials. For instance, a gradient of dichloromethane (B109758) and methanol (e.g., 100:1 to 30:1) has been successfully used to purify benzimidazole derivatives. acs.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). royalsocietypublishing.org
Recrystallization Protocols for Compound Purity
Recrystallization is a powerful technique for purifying solid organic compounds and is often used after chromatographic separation to obtain a highly pure, crystalline product. libretexts.orgmt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.orgyoutube.com
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at the lower temperature. mt.comyoutube.com Common solvents for the recrystallization of benzimidazole derivatives include ethanol, ethanol/water mixtures, and tetrahydrofuran (B95107) (THF). royalsocietypublishing.orgresearchgate.netresearchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. youtube.com The purified crystals are then collected by vacuum filtration. libretexts.org The purity of the recrystallized compound can be assessed by techniques such as melting point analysis. youtube.com
The table below provides examples of solvent systems used for the recrystallization of benzimidazole compounds.
| Compound Type | Recrystallization Solvent | Reference |
| 1,3-dialkylbenzimidazolium salt | Ethanol | royalsocietypublishing.org |
| 1,2-disubstituted benzimidazoles | Ethanol | researchgate.net |
| Bisbenzimidazole diamine | Tetrahydrofuran (THF) | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 7 Fluoro N Methyl 1h Benzo D Imidazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be required to unambiguously characterize the title compound.
The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The aromatic region would display signals for the three protons on the fluorinated benzene (B151609) ring. The N-H proton of the imidazole (B134444) ring and the N-H proton of the exocyclic amine may be observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O. The methyl group protons will appear as a distinct singlet in the aliphatic region.
The expected signals are:
Aromatic Protons (H-4, H-5, H-6): These three protons form a coupled spin system. H-6, being ortho to the fluorine atom, is expected to show coupling to both H-5 (ortho coupling, ³JHH) and the ¹⁹F nucleus (ortho coupling, ³JHF). H-5 will be coupled to both H-4 and H-6 (ortho couplings, ³JHH). H-4 will be coupled to H-5 (ortho coupling, ³JHH) and potentially show a smaller long-range coupling to the fluorine atom (meta coupling, ⁴JHF). The electron-withdrawing fluorine atom would generally shift ortho and para protons downfield.
N-H Proton (imidazole): The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is characteristic of acidic protons in heterocyclic systems.
N-H Proton (amine): The secondary amine proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature. It would likely exhibit coupling to the methyl protons if the exchange rate is slow.
N-Methyl Protons (-NCH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet around δ 2.8-3.2 ppm. If coupling to the adjacent N-H is resolved, this signal would appear as a doublet.
Table 1: Predicted ¹H NMR Spectral Data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | ~7.1 - 7.3 | dd (doublet of doublets) | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 1-3 Hz |
| H-5 | ~6.8 - 7.0 | t (triplet) or ddd | ³JHH ≈ 7-9 Hz |
| H-6 | ~6.9 - 7.1 | ddd (doublet of doublet of doublets) | ³JHH ≈ 7-9 Hz, ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 1-2 Hz |
| N-H (imidazole) | ~10.0 - 12.0 | br s (broad singlet) | N/A |
| N-H (amine) | Variable (broad) | br s (broad singlet) or q (quartet) | ³JHH ≈ 5 Hz (if resolved) |
| -NCH₃ | ~2.9 - 3.1 | s (singlet) or d (doublet) | ³JHH ≈ 5 Hz (if coupled to N-H) |
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment, with the carbon atom directly attached to the fluorine showing a large C-F coupling constant (¹JCF).
The expected signals are:
C-2 (Amine Carbon): This carbon, bonded to three nitrogen atoms, is expected to be significantly deshielded, appearing in the range of δ 155-165 ppm.
C-7 (Fluorine-bearing Carbon): This carbon will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift will be significantly downfield due to the electronegativity of fluorine (δ 145-155 ppm, ¹JCF ≈ 230-250 Hz).
C-3a and C-7a (Bridgehead Carbons): These carbons are part of the fused ring system. C-7a will show a smaller two-bond coupling to fluorine (²JCF).
C-4, C-5, C-6 (Aromatic Carbons): These carbons will have chemical shifts in the aromatic region (δ 100-130 ppm). C-6 and C-5 will also exhibit coupling to the fluorine nucleus (²JCF and ³JCF, respectively).
-NCH₃ (Methyl Carbon): The methyl carbon signal is expected in the aliphatic region, typically around δ 25-35 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| C-2 | 158 - 162 | N/A |
| C-3a | 130 - 135 | ³JCF ≈ 5-10 Hz |
| C-4 | 115 - 120 | ³JCF ≈ 3-5 Hz |
| C-5 | 110 - 115 | ⁴JCF ≈ 1-3 Hz |
| C-6 | 105 - 110 | ²JCF ≈ 20-25 Hz |
| C-7 | 148 - 152 | ¹JCF ≈ 235-245 Hz |
| C-7a | 138 - 142 | ²JCF ≈ 10-15 Hz |
| -NCH₃ | 28 - 32 | N/A |
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of fluorine in a molecule. For this compound, a single signal is expected for the fluorine atom. The multiplicity of this signal will be a doublet of doublets (or a multiplet) due to coupling with the ortho proton (H-6, ³JHF) and the meta proton (H-4, ⁴JHF). The chemical shift for an aromatic fluorine is typically in the range of -110 to -140 ppm relative to a standard like CFCl₃.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-7 | -120 to -135 | ddd | ³JHF (to H-6) ≈ 8-10 Hz, ⁴JHF (to H-4) ≈ 1-3 Hz |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. Key expected cross-peaks would be between H-4/H-5 and H-5/H-6, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link H-4 to C-4, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. Expected key correlations include:
The N-methyl protons to C-2.
H-6 to C-7, C-7a, and C-5.
H-4 to C-3a, C-5, and C-7a.
The imidazole N-H proton to C-2, C-3a, and C-7a.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). For the molecular formula C₈H₈FN₃, the expected monoisotopic mass would be determined. In positive-ion mode ESI-HRMS, the molecule would be detected as the protonated species [M+H]⁺.
Table 4: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₈H₈FN₃ |
| Monoisotopic Mass | 165.0702 g/mol |
| [M+H]⁺ (Observed Ion) | 166.0775 |
A plausible fragmentation pathway in tandem MS (MS/MS) of the [M+H]⁺ ion could involve the loss of a methyl radical (•CH₃) or cleavage of the imidazole ring, providing further structural confirmation.
Analysis of Fragmentation Patterns for Structural Confirmation
The structural integrity of this compound can be effectively confirmed through mass spectrometry, a powerful analytical technique that provides information about the mass-to-charge ratio of ions. The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint, revealing the connectivity of atoms within the molecule.
Upon electron ionization, the molecule is expected to form a molecular ion (M+), which then undergoes a series of fragmentation events to yield smaller, characteristic ions. The fragmentation of benzimidazole (B57391) derivatives is often initiated by the cleavage of the bonds at the 2-position of the benzimidazole core. researchgate.netjournalijdr.com For this compound, key fragmentation pathways are anticipated to involve the loss of the N-methyl group and subsequent cleavages of the imidazole ring. A characteristic fragmentation of benzimidazoles is the elimination of a molecule of hydrogen cyanide (HCN). journalijdr.com
The presence of a fluorine atom on the benzene ring introduces additional fragmentation pathways. The loss of a fluorine radical (F•) or a molecule of hydrogen fluoride (B91410) (HF) are common fragmentation patterns for fluorinated aromatic compounds. whitman.edunih.gov The analysis of these fragmentation patterns allows for the unambiguous identification and structural confirmation of the title compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [C₈H₈FN₃]⁺ | Molecular Ion | 165 |
| [C₇H₅FN₃]⁺ | Loss of CH₃ | 150 |
| [C₇H₅N₂]⁺ | Loss of CH₃ and HF | 131 |
| [C₆H₄N]⁺ | Benzene Ring Fragment | 90 |
| [C₅H₄N]⁺ | Loss of HCN from Benzene Ring Fragment | 63 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds.
The presence of the secondary amine (N-H) in the imidazole ring and the primary amine at the 2-position would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. symbiosisonlinepublishing.comucla.edu The C-N stretching vibrations of the amino group and the imidazole ring are expected to appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ range. vscht.cz The C-F stretching vibration, a key indicator of the fluorine substituent, is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. vscht.cz
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=N (Imidazole) | Stretching | 1610 - 1650 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1000 - 1400 |
X-ray Diffraction (XRD) Analysis for Crystalline State Structure Elucidation
X-ray diffraction (XRD) analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, the analysis of related benzimidazole structures allows for a predictive discussion of its crystalline state. mdpi.comsemanticscholar.org
The crystalline architecture of this compound is expected to be stabilized by a network of intermolecular interactions. Hydrogen bonding is a prominent feature in the crystal structures of 2-aminobenzimidazole (B67599) derivatives, with the N-H groups of the imidazole ring and the amino group acting as hydrogen bond donors, and the nitrogen atoms of the imidazole ring acting as acceptors. rsc.orgnih.gov This typically leads to the formation of chains or sheets of molecules. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The benzimidazole ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of 2-aminobenzimidazole, a closely related compound, exhibits absorption maxima around 240 nm and 280 nm, which are attributed to π → π* electronic transitions within the aromatic system. researchgate.net For this compound, similar absorption bands are expected. The introduction of a fluorine atom, an auxochrome, on the benzene ring may cause a slight bathochromic (red) shift in the absorption maxima. nih.gov The N-methyl group is not expected to significantly alter the position of the main absorption bands. Analysis of the UV-Vis spectrum helps to characterize the electronic structure of the molecule and can be used for quantitative analysis.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~240 - 250 | π → π | Benzimidazole Ring |
| ~280 - 290 | π → π | Benzimidazole Ring |
Extensive Search Reveals Limited Publicly Available Computational Data for this compound
Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical investigations of the compound this compound. While the benzimidazole scaffold and its numerous derivatives are subjects of extensive study in medicinal and computational chemistry, this particular substituted molecule does not appear to have been the focus of dedicated theoretical analysis in the available literature. niscpr.res.inresearchgate.netscispace.comsemanticscholar.orgmdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net
Computational chemistry, utilizing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), serves as a powerful tool for predicting molecular properties and behaviors. wikipedia.org Such studies are common for the broader class of benzimidazoles, covering aspects like electronic structure, spectroscopic properties, and potential biological interactions through molecular docking. researchgate.netresearchgate.netresearchgate.netsemanticscholar.org For instance, research on related benzimidazole derivatives often includes:
Quantum Chemical Calculations: These studies typically employ DFT to understand the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for assessing the molecule's reactivity and stability. niscpr.res.inacs.orgnih.gov Electrostatic potential maps are also commonly generated to predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, theoretical calculations are frequently used to predict spectroscopic data (NMR, IR) to complement experimental findings. nih.govnih.govnih.gov
Tautomerism and Stability: The benzimidazole core can exist in different tautomeric forms. Computational studies help determine the relative stability of these tautomers and the energy barriers for their interconversion, which is influenced by substituents and solvent effects. beilstein-journals.orgresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape and dynamic behavior of molecules over time, providing insights into their flexibility and interactions with their environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net
Molecular Docking Studies: To predict potential biological activity, molecular docking is widely used to simulate the interaction of a molecule with the binding site of a target protein. scispace.comnih.govarabjchem.org This helps in identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Despite the prevalence of these computational methods for studying related compounds, a specific application to this compound, with detailed data tables and findings as requested, could not be located. The information necessary to construct a detailed analysis of its electronic structure, reactivity, dynamic behavior, and specific biological target interactions is not present in the reviewed scientific papers. Therefore, a scientifically accurate article adhering to the specified detailed outline cannot be generated at this time.
Computational and Theoretical Investigations of 7 Fluoro N Methyl 1h Benzo D Imidazol 2 Amine
Molecular Docking Studies for Predicted Biological Target Interactions
Prediction of Ligand-Protein Binding Poses and Orientations
Molecular docking is a primary computational technique used to predict the preferred binding pose and orientation of a ligand within the active site of a protein. This method involves sampling a vast number of possible conformations of the ligand within the target's binding pocket and scoring them based on their steric and energetic compatibility.
For 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, a docking study would begin by obtaining the three-dimensional structures of the ligand and the target protein. The ligand's structure would be optimized to its lowest energy conformation. The protein's binding site is then defined, and a docking algorithm is used to place the ligand in various orientations.
Studies on structurally related benzimidazoles demonstrate the insights gained from this approach. For example, in docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor, the position of a methyl group on the benzimidazole (B57391) core was found to be critical. nih.govacs.org A 6-methyl derivative adopted a favorable orientation that mimicked the binding of known ligands, whereas a 5-methyl derivative was predicted to flip its orientation, leading to steric hindrance and a loss of crucial interactions. nih.govacs.org Such studies suggest that the precise placement of the N-methyl and 7-fluoro substituents on this compound would similarly dictate its preferred binding mode, influencing which amino acid residues it can interact with and ultimately determining its biological activity. The docking scores from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. acs.org
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Aromatic Stacking, Halogen Bonds)
Once a probable binding pose is predicted, a more detailed analysis is performed to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.
For this compound, several key interactions would be investigated:
Hydrogen Bonds: The amine (-NH-) and imidazole (B134444) nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. Computational analysis would identify potential hydrogen bonds with polar amino acid residues (e.g., histidine, serine) in the protein's active site. In related benzimidazoles, hydrogen bonds with residues like αHis102 have been shown to be crucial for anchoring the ligand in the binding pocket. nih.govacs.org
Aromatic Stacking (π-π Interactions): The fused benzene (B151609) and imidazole rings of the benzimidazole core are aromatic and can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding energy. Docking studies of similar compounds have revealed extensive aromatic interactions with residues like αPhe100, αTyr160, and αTyr210. nih.gov
Halogen Bonds: The fluorine atom at the 7-position can participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. The inclusion of fluorine in drug candidates is often intended to leverage such interactions to enhance binding affinity and specificity.
The table below summarizes the potential intermolecular interactions for this compound.
| Interaction Type | Potential Participating Group on Ligand | Potential Interacting Protein Residue |
| Hydrogen Bond | Imidazole Nitrogens, Amine Group | Histidine, Serine, Aspartate, Glutamate |
| Aromatic Stacking | Benzimidazole Ring System | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | 7-Fluoro Substituent | Carbonyl Oxygen, Aspartate, Glutamate |
| Hydrophobic Interactions | Methyl Group, Benzene Ring | Leucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are represented by mathematical equations that allow for the prediction of activity or properties for new, untested compounds. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical values called molecular descriptors, determine its behavior.
The development of a QSAR/QSPR model for benzimidazole derivatives, including this compound, involves several steps:
Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (for QSAR) or properties (for QSPR) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, physicochemical) are calculated for each compound in the dataset. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that finds the best correlation between the calculated descriptors and the observed activity or property. nih.govnih.gov
Model Validation: The model's statistical significance and predictive power are rigorously tested to ensure its reliability. researchgate.net
Assessment of Fluorine and Methyl Substituent Effects on Molecular Descriptors
The substituents on a molecule's core structure have a profound impact on its molecular descriptors and, consequently, its activity and properties. For this compound, the fluorine and methyl groups are key modulators.
Fluorine Substituent: The incorporation of a fluorine atom significantly alters electronic properties due to its high electronegativity. mdpi.com This can influence a molecule's acidity (pKa), dipole moment, and susceptibility to metabolic degradation. Fluorination often improves metabolic stability by blocking sites prone to oxidation. nih.govacs.org Furthermore, fluorine substitution can affect lipophilicity (LogP), which governs how a compound is absorbed, distributed, and excreted. mdpi.com
Methyl Substituent: The N-methyl group primarily influences steric and lipophilic properties. It adds bulk, which can either enhance binding through favorable hydrophobic interactions or cause steric clashes within a binding site. nih.govacs.org Its position is critical; as seen in related benzimidazoles, shifting a methyl group can dramatically alter the binding pose and abolish activity. nih.govacs.org
The table below lists key molecular descriptors that would be assessed to quantify the effects of these substituents.
| Descriptor Class | Specific Descriptor | Property Influenced | Potential Effect of Substituents |
| Electronic | Dipole Moment | Polarity, Solubility | Fluorine increases polarity. |
| pKa | Ionization state, Receptor binding | Fluorine lowers the pKa of nearby basic groups. mdpi.com | |
| Lipophilic | LogP | Membrane permeability, Bioavailability | Both fluorine and methyl groups generally increase lipophilicity. |
| Steric | Molecular Volume | Fit within binding site | Methyl group adds bulk. |
| Surface Area | Interaction potential | Both substituents increase surface area. |
Development of Predictive Models for Reactivity and Interaction Potency
Once a set of relevant molecular descriptors has been identified for a series of benzimidazole derivatives, predictive QSAR models can be developed. These models aim to forecast the biological activity (interaction potency) or chemical reactivity of novel compounds like this compound before they are synthesized.
A typical approach is Multiple Linear Regression (MLR), which generates an equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, etc., are the values of the most influential molecular descriptors, and c₁, c₂, etc., are their coefficients determined by the regression analysis. nih.gov
For instance, a QSAR model for the antibacterial activity of benzimidazoles might find that activity is positively correlated with a descriptor for lipophilicity and negatively correlated with a descriptor for molecular size. nih.gov Such a model would predict that this compound would be more potent if its lipophilicity is high, but only up to a point where its size does not create unfavorable steric hindrance. These models serve as valuable guides in medicinal chemistry, enabling the design of compounds with optimized potency and properties by fine-tuning their structural features based on the model's predictions.
Chemical Reactivity and Derivatization Pathways of 7 Fluoro N Methyl 1h Benzo D Imidazol 2 Amine
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic systems. In the context of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, the substitution pattern is controlled by the directing effects of the existing substituents on the benzene portion of the molecule.
The regiochemical outcome of electrophilic attack on the benzimidazole (B57391) ring is a product of the combined electronic influences of the fluorine atom and the fused heterocyclic system.
Fluorine Atom: Located at the C7 position, the fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. Conversely, it is electron-donating via the resonance effect (+M) by virtue of its lone pairs, directing incoming electrophiles to the ortho and para positions. Relative to the C7 fluorine, the ortho positions are C6 and the C8 bridgehead, and the para position is C4.
Combined Effect: The directing effects of the activating 2-(methylamino) group and the resonance donation from the fluorine atom are synergistic, reinforcing electron density at the C4 and C6 positions. The C5 position is meta to the fluorine and less influenced by the strong activation from the heterocyclic part, making it less favorable for substitution. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions. Computational methods, such as calculating the energies of reaction intermediates (halonium ions or sigma complexes), can provide more precise predictions of regioselectivity. wuxibiology.comnih.gov
While specific experimental studies on this compound are not extensively reported, the outcomes of halogenation, nitration, and sulfonation can be predicted based on the regiochemical analysis.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent are expected to yield monobrominated products. nih.gov Given the directing effects, the primary products would be 4-bromo- and 6-bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. The precise ratio of these isomers would depend on steric factors and reaction conditions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the benzene ring. The major products are anticipated to be 7-fluoro-N-methyl-4-nitro-1H-benzo[d]imidazol-2-amine and 7-fluoro-N-methyl-6-nitro-1H-benzo[d]imidazol-2-amine.
Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group, likely at the C4 or C6 position, to yield the corresponding sulfonic acid derivatives.
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Halogenation (Bromination) | Br2, FeBr3 or N-Bromosuccinimide (NBS) | 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and 6-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine |
| Nitration | HNO3, H2SO4 | 7-Fluoro-N-methyl-4-nitro-1H-benzo[d]imidazol-2-amine and 7-Fluoro-N-methyl-6-nitro-1H-benzo[d]imidazol-2-amine |
| Sulfonation | Fuming H2SO4 | 7-Fluoro-2-(methylamino)-1H-benzo[d]imidazole-4-sulfonic acid and 7-Fluoro-2-(methylamino)-1H-benzo[d]imidazole-6-sulfonic acid |
Nucleophilic Reactions at the 2-Amino Group
The exocyclic nitrogen atom of the 2-(methylamino) group is nucleophilic and serves as a key site for derivatization.
The secondary amine at the C2 position readily undergoes reactions with various electrophiles.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivative (an amide). For instance, reacting the title compound with acetyl chloride would yield N-(7-fluoro-1H-benzo[d]imidazol-2-yl)-N-methylacetamide. This is a common strategy for protecting the amino group or for synthesizing derivatives with altered biological properties. nih.gov
Alkylation: The amine can be further alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide produced and can lead to the formation of a tertiary amine, N-alkyl-N-(7-fluoro-1H-benzo[d]imidazol-2-yl)-N-methylamine.
The reaction of amines with carbonyl compounds is a cornerstone of organic synthesis. However, the nature of the amine (primary, secondary, or tertiary) determines the product.
As this compound contains a secondary amine, it cannot form a stable, neutral imine (a Schiff base) upon reaction with aldehydes or ketones, as there is no second proton on the nitrogen to be eliminated as water. nih.gov Instead, the initial nucleophilic addition to the carbonyl group forms a hemiaminal intermediate. This intermediate cannot dehydrate to an imine but can either revert to the starting materials or, in the presence of acid, eliminate water to form a positively charged iminium ion . Iminium ions are reactive electrophilic species that can participate in subsequent reactions.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH3COCl) | Amide |
| Alkylation | Methyl Iodide (CH3I) | Tertiary Amine |
| Condensation | Acetone ((CH3)2CO) | Iminium Ion (intermediate) |
Reactions Involving the Imidazole (B134444) Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms. In the 1H-tautomer, one nitrogen (N1) bears a hydrogen atom, while the other (N3) has a lone pair of electrons. This N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion.
This anion can then react with electrophiles, such as alkyl or acyl halides, in N-alkylation or N-acylation reactions. nih.govresearchgate.net The substitution can occur at either the N1 or N3 position. The regioselectivity of this reaction is often dependent on the nature of the electrophile and the reaction conditions (solvent, counter-ion, temperature). For example, alkylation of the deprotonated imidazole nitrogen with an alkyl halide like ethyl iodide would lead to a mixture of 1-ethyl-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and 3-ethyl-7-fluoro-N-methyl-3H-benzo[d]imidazol-2-aminium iodide. The N-arylation of benzimidazoles, often achieved through copper-catalyzed cross-coupling reactions with arylboronic acids, is another important derivatization pathway. nih.gov
Studies on Protonation Equilibria and Basicity
The basicity of this compound is a critical parameter that influences its reactivity and potential biological interactions. The primary sites for protonation are the nitrogen atoms of the imidazole ring and the exocyclic amino group. The lone pair of electrons on the sp²-hybridized nitrogen atom at position 3 is generally the most basic site in benzimidazoles.
Table 1: Predicted Influence of Substituents on the Basicity of the Benzimidazole Core
| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |
| Fluoro | 7 | -I (Electron-withdrawing) | Decrease |
| N-Methyl | 2 (amino) | +I (Electron-donating) | Increase |
This table is based on general chemical principles, as specific experimental data for this compound is not available.
Exploration of Coordination Chemistry with Metal Ions
Benzimidazole and its derivatives are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen at position 3, are excellent donor sites for metal coordination. researchgate.netrsc.org The exocyclic 2-amino group in this compound can also participate in coordination, allowing the molecule to act as a monodentate or bidentate ligand.
The coordination behavior of this compound with metal ions has not been extensively documented in the literature. However, based on the known coordination chemistry of similar 2-aminobenzimidazoles, it is anticipated to form complexes with various transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netrsc.orgunex.es The geometry and stability of these complexes would depend on the nature of the metal ion, the counter-ion, and the reaction conditions.
The fluorine substituent may influence the coordination properties by altering the electron density on the donor nitrogen atoms, potentially affecting the strength of the metal-ligand bond. The steric bulk of the N-methyl group could also play a role in the coordination geometry.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Monodentate | N(3) of imidazole | Co(II), Ni(II), Cu(II), Zn(II) |
| Monodentate | N of 2-amino group | Co(II), Ni(II), Cu(II), Zn(II) |
| Bidentate | N(3) and N of 2-amino group | Co(II), Ni(II), Cu(II), Zn(II) |
This table represents potential coordination modes based on the chemistry of related benzimidazole ligands, as specific studies on this compound are not available.
Synthetic Utility as a Versatile Building Block for Complex Molecules
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a reactive amino group and the aromatic benzimidazole core allows for a variety of chemical transformations.
Preparation of Novel Fused Heterocyclic Systems
The 2-aminobenzimidazole (B67599) moiety is a common precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles, leading to the formation of new rings fused to the benzimidazole core. For example, reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional reagents can yield a diverse range of polycyclic aromatic systems.
While specific examples utilizing this compound are not detailed in the available literature, the general reactivity of 2-aminobenzimidazoles suggests its potential in constructing fused systems like pyrimido[1,2-a]benzimidazoles and triazino[1,2-a]benzimidazoles. nih.govfrontiersin.org The fluorine and methyl groups would be carried into the final fused product, potentially modulating its biological activity and physicochemical properties.
Table 3: Representative Examples of Fused Heterocyclic Systems from 2-Aminobenzimidazole Precursors
| Reactant | Fused System | Reference Reaction Type |
| β-Diketone | Pyrimido[1,2-a]benzimidazole | Condensation |
| α,β-Unsaturated aldehyde | Dihydropyrimido[1,2-a]benzimidazole | Michael Addition/Condensation |
| Isothiocyanate | Triazino[1,2-a]benzimidazole | Cyclocondensation |
This table illustrates general synthetic pathways for 2-aminobenzimidazoles; specific applications of this compound in these reactions have not been reported.
Incorporation into Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. This compound is a suitable candidate for incorporation into such hybrid architectures. The 2-amino group can be readily derivatized to link the benzimidazole core to other heterocyclic systems or functional moieties.
For instance, the amino group can be acylated, alkylated, or used in multicomponent reactions to attach other pharmacologically active scaffolds. There are numerous examples in the literature of benzimidazole hybrids with other heterocycles like pyrazole, triazole, and quinoline, which have shown promising biological activities. nih.govnih.gov The introduction of the this compound moiety into these hybrid structures could enhance their therapeutic potential, for example, by improving metabolic stability or modulating target binding.
Table 4: Examples of Hybrid Molecular Architectures Incorporating Benzimidazole
| Linked Pharmacophore | Linkage Type | Potential Biological Activity |
| Pyrazole | Amide or Methylene bridge | Antidiabetic |
| 1,2,3-Triazole | Click Chemistry (alkyne-azide cycloaddition) | Antidiabetic |
| Quinoline | Amine or Amide linker | Anticancer |
This table provides examples of known benzimidazole hybrids; the specific incorporation of this compound into such structures is a potential area for future research.
Mechanistic Research on 7 Fluoro N Methyl 1h Benzo D Imidazol 2 Amine and Its Analogs with Biological Targets Non Clinical Focus
Investigations into Enzyme-Ligand Interaction Mechanisms
The benzimidazole (B57391) core is a prevalent motif in the design of enzyme inhibitors, particularly targeting kinases. nih.gov Mechanistic research has focused on elucidating the pathways of inhibition and the structural features that govern the potency and selectivity of these compounds.
Characterization of Enzyme Inhibition Pathways (e.g., Kinases like VEGFR2, EGFR, HER2, CDK2, AURKC, mTOR, PI3Kd)
Benzimidazole derivatives have been extensively studied as inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov
VEGFR2, EGFR, and HER2 Inhibition: Several studies have identified 2-aryl benzimidazole derivatives as multi-target inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR. nih.gov For instance, certain benzimidazole-based compounds have demonstrated the ability to inhibit both EGFR and HER2, key proteins in cancer signaling pathways. nih.gov The mechanism often involves the benzimidazole scaffold acting as a hinge-binding motif, forming hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition. nih.gov
CDK2 Inhibition: Substituted 2-thiobenzimidazoles have been synthesized and evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net Docking studies have shown that these compounds can fit into the ATP-binding pocket of CDK2, indicating a competitive inhibition mechanism. researchgate.net Two compounds, 3c and 3l, from a synthesized series, were found to be active against two cancer cell lines and were further evaluated in a CDK2/CyclinA2 Kinase assay. researchgate.net
AURKC Inhibition: While specific mechanistic studies on benzimidazole derivatives targeting Aurora Kinase C (AURKC) are less detailed in the provided context, the general approach to targeting aurora kinases with benzimidazole-based inhibitors has been explored. nih.gov These efforts focus on designing compounds that can effectively occupy the ATP-binding site of the kinase. nih.gov
mTOR and PI3Kd Inhibition: A novel benzimidazole derivative, DHW-221, has been identified as a dual inhibitor of PI3K and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway. dergipark.org.tr This compound demonstrated potent antitumor activity by blocking this critical pathway. dergipark.org.tr Further studies on a series of benzimidazole derivatives have shown their potential as mTOR inhibitors, with some compounds exhibiting significant anti-proliferative effects against breast cancer cell lines by suppressing mTOR phosphorylation. imrpress.com
The following table summarizes the inhibitory activities of selected benzimidazole derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | Observed Effect/Mechanism |
| 2-Aryl Benzimidazoles | VEGFR-2, EGFR | Multi-target inhibition, likely ATP-competitive. nih.gov |
| Substituted 2-Thiobenzimidazoles | CDK2 | Inhibition of CDK2/CyclinA2 activity. researchgate.net |
| DHW-221 | PI3K, mTOR | Dual inhibitor, blocks PI3K/AKT/mTOR pathway. dergipark.org.tr |
| Benzimidazole Derivatives | mTOR | Suppression of mTOR phosphorylation. imrpress.com |
Mechanistic Studies of Enzyme Allosteric Modulation
Allosteric modulation presents an alternative strategy for regulating enzyme activity, where a molecule binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's function. longdom.orgnih.gov This can offer higher selectivity compared to orthosteric inhibitors that target the highly conserved ATP-binding site of kinases. nih.gov
While the concept of allosteric kinase modulation is a burgeoning field of research, specific examples of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine or its close analogs acting as allosteric modulators of the aforementioned kinases (VEGFR2, EGFR, HER2, CDK2, AURKC, mTOR, PI3Kd) are not detailed in the provided research. The development of allosteric kinase inhibitors is a complex endeavor, requiring a deep understanding of the protein's dynamics and the identification of suitable allosteric pockets. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Elucidating Binding Mechanisms
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds. For benzimidazole-based kinase inhibitors, SAR studies have provided valuable insights into the key structural features required for potent inhibition.
Generally, the benzimidazole core serves as a scaffold, and substitutions at various positions can significantly impact binding affinity and selectivity. nih.gov For many kinase inhibitors, the benzimidazole ring system participates in hydrogen bonding interactions with the hinge region of the kinase. Modifications to the substituents on the benzimidazole ring can modulate these interactions and explore other pockets within the ATP-binding site to enhance potency and selectivity.
For example, in the development of CDK2 inhibitors, the nature and position of substituents on the 2-thiobenzimidazole core were found to be critical for their anti-cancer activity. researchgate.net Similarly, for mTOR inhibitors, specific substitutions on the benzimidazole ring led to compounds with significant anti-proliferative effects. imrpress.com These studies often combine chemical synthesis, biological testing, and computational modeling to build a comprehensive understanding of the SAR.
Receptor-Ligand Binding Mechanism Research (e.g., GABA-A Receptor, Quorum Sensing Receptors)
Beyond enzymes, benzimidazole derivatives have been investigated for their ability to modulate the function of various receptors, including ligand-gated ion channels like the GABA-A receptor and bacterial quorum sensing receptors.
In Vitro Receptor Binding Affinity Assays for Ligand-Target Interactions
The affinity of a ligand for its receptor is a key determinant of its potency. For benzimidazole derivatives targeting the GABA-A receptor, in vitro binding assays are employed to quantify this interaction. The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, possesses a distinct binding site for benzodiazepines, which allosterically modulate the receptor's function. nih.gov
Molecular docking studies have been used to predict the binding affinities of benzimidazole derivatives to different GABA-A receptor subtypes. For instance, the compound "3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one" (OXB2) showed a preferential binding affinity for the α2β2γ2 isoform (-8 kcal/mol) compared to the α1β2γ2 isoform (-7.2 kcal/mol), suggesting a degree of subtype selectivity. nih.gov This is significant as different α subunits are associated with different physiological effects. nih.gov
Radioligand displacement studies have also been utilized to determine the binding affinities of chiral benzodiazepine (B76468) ligands, which can inform the binding modes of other modulators. nih.gov These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity (Ki).
The following table presents predicted binding affinities of a benzimidazole derivative to different GABA-A receptor subtypes from a molecular docking study.
| Compound | GABA-A Receptor Isoform | Predicted Binding Affinity (kcal/mol) |
| OXB2 | α1β2γ2 | -7.2 nih.gov |
| OXB2 | α2β2γ2 | -8.0 nih.gov |
| OXB2 | α3β2γ2 | -7.3 nih.gov |
Characterization of Receptor Modulatory Effects in Isolated Systems or Cellular Models (excluding clinical efficacy)
Benzimidazole derivatives have been characterized as positive allosteric modulators (PAMs) of the GABA-A receptor. This means they enhance the effect of the endogenous ligand, GABA, without directly activating the receptor themselves. nih.gov This modulatory effect is typically studied in isolated systems, such as Xenopus oocytes expressing specific GABA-A receptor subtypes, or in cellular models.
In such systems, the application of a benzimidazole-based PAM in the presence of GABA results in an increased chloride ion flux through the receptor's channel, leading to hyperpolarization of the cell membrane and an enhanced inhibitory signal. nih.gov For example, the benzimidazole derivative NS11394 has been identified as a subtype-selective GABA-A receptor positive allosteric modulator. The characterization of these modulatory effects helps to understand the functional consequences of ligand binding and to develop compounds with specific pharmacological profiles.
In the context of bacterial communication, benzimidazole derivatives have been investigated as inhibitors of quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and behavior, such as biofilm formation and virulence factor production. By interfering with quorum sensing receptors, these compounds can disrupt these coordinated activities without directly killing the bacteria, which may reduce the selective pressure for developing resistance.
Nucleic Acid (DNA/RNA) Interaction Mechanisms
The structural similarity of benzimidazole derivatives to naturally occurring purines allows them to readily interact with biological macromolecules such as DNA and RNA. nih.gov This interaction is a key area of non-clinical research, as the binding of small molecules to nucleic acids can modulate their structure and function. The planar, highly conjugated chromophore of cyclic benzimidazoles is particularly suited for such interactions. nih.gov Research into the specific mechanisms, such as intercalation and groove binding, helps to elucidate the biological activity of these compounds.
Studies on Intercalation and Groove Binding Modes
The interaction between benzimidazole derivatives and double-stranded polynucleotides can occur through several non-covalent modes, primarily intercalation and groove binding. researchgate.net Various spectroscopic and biophysical techniques are employed to study these binding events.
Spectroscopic and Biophysical Assays: Fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and thermal denaturation assays are powerful tools for characterizing these interactions. nih.govlshtm.ac.uk For instance, studies on certain imidazoline (B1206853) benzimidazole derivatives revealed their binding preferences for DNA and RNA. lshtm.ac.uk Fluorimetric titrations processed using the Scatchard equation can determine binding constants (K_s) and stoichiometry, indicating the affinity of the compound for the nucleic acid. lshtm.ac.uk
Binding Mode Determination: The results from these assays can distinguish between different binding modes. A preference for AT-rich DNA sequences and analysis through fluorescence and CD spectroscopy have pointed towards a minor groove binding mode for some imidazoline benzimidazole analogs. lshtm.ac.uk In contrast, more complex pentacyclic benzimidazole derivatives have been shown to exhibit a mixed binding mode, which includes both the intercalation of the planar ring system between base pairs and the binding of aggregated compounds along the polynucleotide backbone. nih.gov The extent of hypochromism (a decrease in absorbance intensity) observed in UV-Vis spectroscopy is often associated with the strength of intercalation, as the molecule's orbitals couple with those of the DNA base pairs. researchgate.net
Table 1: Illustrative DNA/RNA Binding Affinity for Imidazoline Benzimidazole Analogs Data below is for analog compounds and serves to illustrate the research methodologies applied to the broader benzimidazole class.
| Compound | Polynucleotide | Binding Constant (K_s) / 10^5 M^-1 |
| 18a | AT-DNA | 3.0 ± 0.2 |
| GC-DNA | 1.8 ± 0.1 | |
| Poly A | 1.7 ± 0.1 | |
| Poly G | 1.1 ± 0.1 | |
| 18c | AT-DNA | 4.0 ± 0.2 |
| GC-DNA | 1.0 ± 0.1 | |
| Poly A | 1.4 ± 0.1 | |
| Poly G | 0.8 ± 0.1 |
Source: Adapted from findings on imidazoline benzimidazole derivatives. lshtm.ac.uk
Mechanistic Impact on Nucleic Acid Structure and Function
The non-covalent binding of benzimidazole analogs to DNA and RNA can significantly alter the structure and stability of these nucleic acids. lshtm.ac.uk
Thermal Stabilization: One of the key consequences of small molecule binding is the change in the thermal stability of the nucleic acid duplex, which can be measured as a shift in the melting temperature (T_m). lshtm.ac.uk Both intercalation and groove binding can stabilize the double helix, leading to an increase in the T_m required to separate the strands. The magnitude of this change provides insight into the strength and nature of the interaction. lshtm.ac.uk
Structural Perturbations: CD spectroscopy is particularly useful for detecting conformational changes in nucleic acids upon ligand binding. Intercalation, for example, typically causes a significant increase in the positive band of the B-DNA CD spectrum and a decrease in the negative band, reflecting changes in base pair stacking and helicity. Groove binding generally induces less pronounced changes in the CD spectrum. nih.gov These structural perturbations can interfere with the binding of cellular proteins, such as polymerases and transcription factors, thereby impacting fundamental processes like DNA replication and gene transcription.
Target Validation Methodologies in Chemical Biology Research
Target validation is a critical process in chemical biology and drug discovery, aiming to confirm that modulating a specific biological target with a small molecule will have the desired effect on a cellular pathway or phenotype. nih.gov Benzimidazole derivatives have been utilized as chemical tools in various assays to validate novel biological targets. nih.gov
Application of Chemical Probes for Target Identification and Validation
Chemical probes are potent, selective, and cell-permeable small molecules used to investigate the function of protein targets in cells and organisms. nih.gov While the specific compound this compound may not be extensively characterized as a chemical probe itself, its structural analogs serve as excellent examples of how the benzimidazole scaffold is used for target validation.
For a compound to be considered a useful chemical probe for target validation, it should possess several key attributes:
Potency: The compound should modulate its target at low concentrations.
Selectivity: It should have minimal off-target effects to ensure that the observed biological response is due to the modulation of the intended target.
Mechanism of Action: A clear understanding of how the compound interacts with its target is essential.
Benzimidazole-based inhibitors that demonstrate high potency and selectivity, such as those targeting the Pseudomonas aeruginosa quorum-sensing receptor PqsR, serve as valuable probes to validate PqsR's role in virulence and biofilm formation. nih.gov By using such compounds, researchers can pharmacologically block a specific target and study the resulting phenotypic changes, thereby validating the target's function in a biological context. nih.gov
Use of Reporter Gene Assays for Pathway Modulation (e.g., PqsR-controlled transcriptional reporters)
Reporter gene assays are a cornerstone of target validation, providing a quantitative readout of a specific cellular signaling pathway's activity. nih.gov Benzimidazole analogs have been successfully used to validate targets within bacterial quorum-sensing pathways using this methodology. nih.govnih.gov
A prominent example is the validation of PqsR antagonists. nih.gov PqsR is a transcriptional regulator in P. aeruginosa that controls the production of virulence factors. nih.gov Researchers have developed reporter strains where the expression of a reporter gene, such as the lux operon (which produces luminescence), is placed under the control of a PqsR-regulated promoter, like pqsA. nih.gov
Assay Principle: In the absence of an inhibitor, the native ligand (e.g., PQS) binds to and activates PqsR, inducing the transcription of the pqsA-lux reporter fusion and resulting in a strong luminescent signal. nih.gov When a benzimidazole-based PqsR antagonist is introduced, it prevents the activation of PqsR. nih.gov This blockage leads to a dose-dependent reduction in the transcription of the lux gene and, consequently, a decrease in the luminescence readout. nih.gov
This system allows for the high-throughput screening and characterization of potential inhibitors. The ability of a compound to suppress the reporter signal validates its mechanism as an antagonist of the intended target (PqsR) and confirms the target's role in controlling that specific genetic circuit. nih.govnih.gov
Table 2: Activity of Benzimidazole Analog (Compound 6f) in a PqsR Reporter Assay Data below is for an analog compound and serves to illustrate the research methodologies applied to the broader benzimidazole class.
| Assay System | Compound | Activity Metric (IC_50) | Result |
| PqsR-controlled transcriptional reporter (P. aeruginosa PAO1-L) | 6f | Inhibition of pqsA-lux reporter | 0.23 ± 0.01 µM |
Source: Adapted from findings on 1H-benzo[d]imidazole based PqsR inhibitors. nih.gov
Future Research Directions and Broad Academic Implications
Development of Rational Design Principles for Next-Generation Fluorinated Benzimidazoles in Chemical Science
The rational design of new molecules with desired properties is a cornerstone of modern chemical and pharmaceutical science. The introduction of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions. researchgate.netresearchgate.net For the benzimidazole (B57391) scaffold, these changes can be leveraged to create next-generation compounds with enhanced performance.
Future research will focus on systematically comparing this compound with its isomers and analogues to build predictive models. These studies will help elucidate how the specific placement of fluorine and other substituents on the benzimidazole ring dictates the molecule's ultimate function, paving the way for the rational design of more potent and selective compounds for various applications. nih.goveurekaselect.com
Table 1: Key Physicochemical Properties Influenced by Fluorination
| Property | General Effect of Fluorine Substitution | Implication for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine |
|---|---|---|
| pKa | Generally lowers the pKa (increases acidity) of nearby functional groups. | The basicity of the imidazole (B134444) ring is likely reduced, affecting its interaction profile. |
| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and solubility. | Enhanced potential for crossing biological membranes. |
| Metabolic Stability | C-F bond is very strong, often blocking sites of metabolic oxidation. | Increased resistance to metabolic degradation, potentially leading to a longer biological half-life. |
| Conformation | Can induce specific conformational preferences due to steric and electronic effects. | The molecule may adopt a preferred 3D shape, influencing its binding to targets. |
| Dipole Moment | Introduces a strong local dipole. | Alters the molecule's electrostatic surface and potential for dipole-dipole interactions. |
Exploration as Precursors for Advanced Materials with Tailored Properties
Fluorinated heterocyclic compounds are increasingly recognized for their value in materials science. researchgate.netnih.gov They are used to create polymers, liquid crystals, and other advanced materials with unique thermal, electronic, and physical properties. researchgate.net this compound serves as a versatile building block, or precursor, for such materials.
The benzimidazole core is a rigid, planar structure that can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The presence of the fluorine atom can lead to materials with low surface energy, high hydrophobicity, and specific intermolecular C-F…π interactions that can influence crystal packing and material morphology. mdpi.com The amino and imidazole groups provide reactive sites for polymerization or for grafting the molecule onto surfaces to modify their properties.
Future research in this area will likely involve using this compound in polycondensation or cross-linking reactions to create novel fluorinated polybenzimidazoles (PBIs). These materials could find applications as proton exchange membranes in fuel cells, high-performance insulators, or as components in advanced composites.
Design and Synthesis of Novel Spectroscopic Probes for Biological Systems
Benzimidazole derivatives are known to exhibit fluorescence, and this property can be harnessed to create spectroscopic probes for imaging and sensing in biological systems. rsc.orgnih.gov The fluorescence of these molecules is often sensitive to the local environment, such as pH or the presence of specific ions or biomolecules.
This compound is a promising scaffold for developing new fluorescent probes. The electronic properties of the fluorinated benzimidazole core will determine its fundamental absorption and emission wavelengths. The amino group provides a convenient handle for attaching other functional moieties, such as recognition elements that bind to a specific biological target. Upon binding, a change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response) can be observed. The fluorine atom itself can be used to tune the spectroscopic properties and enhance the probe's photostability.
The development of such probes would involve synthesizing derivatives of the core molecule and screening them for desirable spectroscopic responses to various biological analytes. This could lead to new tools for medical diagnostics and for studying cellular processes in real-time.
Integration with High-Throughput Screening Methodologies for Chemical Library Development
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds for a specific activity. The development of diverse chemical libraries is essential for the success of HTS campaigns.
This compound is an excellent starting point for building a focused chemical library. Its core structure is a "privileged scaffold," meaning it is known to interact with a variety of biological targets. acs.org The primary amine group is a versatile functional handle that allows for the easy attachment of a wide range of chemical building blocks through reactions like acylation or reductive amination. This enables the rapid generation of a large library of related compounds with diverse properties.
Future work will involve using combinatorial chemistry approaches to synthesize a library based on this fluorinated benzimidazole scaffold. This library can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development or as chemical tools to probe biological pathways. researchgate.net
Contribution to Fundamental Understanding of Structure-Function Relationships in Fluorinated Heterocyclic Systems
Understanding how the precise three-dimensional arrangement of atoms in a molecule determines its function is a fundamental goal of chemistry. Fluorinated heterocyclic systems provide an excellent platform for studying these structure-function relationships because fluorine substitution allows for the systematic modification of electronic properties with minimal steric changes. researchgate.netnih.gov
By studying this compound and comparing its properties and activities to its non-fluorinated, non-methylated, and isomeric counterparts, researchers can gain deep insights into the role of fluorine in molecular recognition. acgpubs.orgnih.gov For example, researchers can quantify how a fluorine atom at the 7-position specifically influences binding affinity to a particular protein compared to a fluorine at the 4-, 5-, or 6-position. This contributes to a more fundamental understanding of non-covalent interactions, such as halogen bonding and hydrogen bonding, and their role in chemical and biological systems. mdpi.com
These fundamental studies are crucial for building the knowledge base that underpins rational drug design and the engineering of new materials. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine?
- Answer : The compound can be synthesized via condensation reactions using o-phenylenediamine derivatives and fluorinated carboxylic acids or esters under acidic conditions (e.g., HCl or polyphosphoric acid). For example, fluorinated intermediates are introduced early in the synthesis to ensure regioselectivity. Cyclization steps are critical, often requiring anhydrous conditions and elevated temperatures (120–150°C) to form the benzimidazole core. Post-synthetic methylation at the N-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
Q. How is the compound characterized spectroscopically?
- Answer :
- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and N-methyl groups (δ ~3.1 ppm). NMR confirms fluorine substitution (δ -110 to -120 ppm).
- IR : Stretching frequencies for NH (3300–3400 cm) and C-F (1250–1100 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 195.08 for C₈H₈FN₃) and fragments related to the benzimidazole backbone .
Q. What biological activities are observed in structurally related benzimidazoles?
- Answer : Analogous compounds exhibit kinase inhibition (e.g., JAK2, EGFR) and antimicrobial properties. The fluorine substituent enhances metabolic stability and binding affinity, while the N-methyl group reduces polarity, improving membrane permeability. For example, 7-fluoro derivatives show 10–50% higher potency against bacterial targets compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination be addressed?
- Answer :
- Directed ortho-Fluorination : Use directing groups (e.g., -NH₂, -OMe) to position fluorine at C7.
- Metal Catalysis : Pd-catalyzed C-H activation with Selectfluor® achieves selective fluorination at 80–100°C.
- Computational Modeling : DFT calculations predict favorable transition states for fluorination at specific positions, reducing trial-and-error experimentation .
Q. What purification challenges arise, and how are they resolved?
- Answer :
- Challenge : Co-elution of byproducts (e.g., di-fluorinated isomers) during column chromatography.
- Solution : Gradient elution (e.g., 2–10% MeOH in CHCl₃) on silica gel columns. Reverse-phase HPLC (C18 column, acetonitrile/water) further isolates the target compound with >95% purity. Recrystallization in ethanol/water mixtures yields crystalline solids suitable for X-ray diffraction .
Q. How do computational methods aid in predicting biological activity?
- Answer :
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding modes to targets like kinases. For example, the fluorine atom forms halogen bonds with backbone carbonyls in ATP-binding pockets.
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., Hammett σ values) with IC₅₀ data, guiding structural optimization .
Structural-Activity Relationship (SAR) Insights
Key Challenges and Future Directions
- Regioselective Functionalization : Developing catalysts for site-specific modifications at C4/C5 positions.
- Toxicity Profiling : Addressing off-target effects via proteome-wide selectivity screens.
- Scale-Up : Optimizing microwave-assisted synthesis to reduce reaction times from 72h to <12h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
